Home > Products > Screening Compounds P141607 > 7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine
7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine -

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

Catalog Number: EVT-3998299
CAS Number:
Molecular Formula: C17H16ClN3
Molecular Weight: 297.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

Compound Description: This compound is identified as a genotoxic impurity (GTI) in Nevirapine, a drug utilized for treating HIV-1 infection and AIDS. A reliable LC-MS/MS method was developed and applied as a limit test to control the levels of this GTI in Nevirapine drug substance. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT1A receptor antagonist under clinical development for treating anxiety and mood disorders. Positron emission tomography (PET) studies showed that DU 125530 exhibited dose-dependent occupancy of 5-HT1A receptors in the human brain. []

N-(2-(7-Chloro-4-oxo-2-(phenylamino)quinazolin-3(4 H)-yl)ethyl) Amides

Compound Description: This group of compounds was synthesized by introducing an ethyl quinazolinone group to lead compounds containing an amide functionality. This design strategy aimed to combine bioactive substructures for potential synergistic effects. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. It displayed anxiolytic-like effects in rodent models of anxiety involving inescapable stress and antidepressant-like effects in acute and chronic models of depression. [, ]

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds, along with their carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides counterparts (9g-i), were synthesized and characterized using various spectroscopic techniques. Their biological activity and molecular docking studies were also investigated. []

1-Methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine

Compound Description: This radiolabeled compound, specifically labeled with carbon-14 at the 3-position of the quinoline ring, was synthesized for pharmacokinetic and pharmacodynamic evaluations. []

4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their Nω-oxides

Compound Description: This series of compounds, comprising alkyl-substituted phenols with a 7-chloro-4-aminoquinoline moiety, was synthesized and tested for antimalarial activity. Several of these compounds demonstrated potent activity against malaria in mice. []

7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline

Compound Description: This compound's preparation involves a multi-step synthesis, including a condensation reaction with 4,7-dichloroquinoline. The synthesis also utilizes protected intermediates like 1-chloro-4-pentanone, which undergo deprotection and reductive amination. []

N-(2-ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)

Compound Description: This radiolabeled phenylacetamide derivative was synthesized using a modified four-step route, with carbon-14 labeling at the 2-position of the pyridine ring. The synthesis utilizes key steps like amination/cyclization and selective chlorination. []

(E) -N- {4- [3- chloro-4- (2-pyridinyl -dihydroxy-20) anilino] -3-cyano-7-ethoxy-6-quinolinyl} -4- (dimethyl amino) maleate salt thereof

Compound Description: This compound is a maleate salt form of the epidermal growth factor receptor (EGFR) inhibitor neratinib. This salt form aims to improve the physicochemical properties of neratinib, potentially enhancing its pharmaceutical characteristics. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. An ultra-performance liquid chromatography method coupled with QDa detection was developed to quantify this impurity in trace amounts within the drug substance. []

7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

Compound Description: This compound was synthesized and characterized as a potential antimalarial agent. The synthesis involved a series of reactions, including amino protection, nucleophilic substitution, and deprotection steps. []

Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates and their Phenyl-Extended Analogues

Compound Description: This study focused on synthesizing phenyl-extended analogues of biologically relevant ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates. The synthetic strategy involved a multi-step approach including Biginelli condensation, oxidative dehydrogenation, O-sulfonylation, and Suzuki-Miyaura C-C cross-coupling reactions. []

N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine and its derivatives

Compound Description: This series of compounds, characterized by a substituted aminoethoxy side chain attached to the 4-amino group of 7-chloroquinoline, was synthesized and evaluated for antimalarial activity. The synthesis involved a simple condensation reaction between N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine and various aldehydes. []

7-chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3- phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, [11C] SSR180575

Compound Description: This compound, [11C] SSR180575, is a radiolabeled version of the potent and selective translocator protein (TSPO) ligand SSR180575. Its radiosynthesis was achieved through the methylation of the corresponding nor-analogue using carbon-11, a positron-emitting isotope. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor silent antagonist that demonstrates efficacy in enhancing cognitive function in rodent models. It reverses cognitive deficits induced by scopolamine in object recognition and contextual fear conditioning paradigms. []

N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)

Compound Description: These compounds, E7010 and E7070, are antitumor sulfonamides identified through cell-based screening and have progressed to clinical trials. E7010 acts as an antimitotic agent by disrupting tubulin polymerization, while E7070 inhibits cell proliferation by decreasing the S phase fraction and inducing G1 and/or G2 accumulation. []

4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) Derivatives

Compound Description: This research explores a series of p-alkylbenzamido derivatives of p-MPPI, a compound with high affinity for 5-HT1A receptors. Modifications to the benzamido group with small alkyl substituents maintain high binding affinity. In contrast, larger substituents decrease affinity. []

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues

Compound Description: This study focuses on synthesizing and evaluating a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential PET imaging agents for nicotinic acetylcholine receptors (nAChRs). These compounds were designed to improve upon the low lipophilicity of 2-[(18)F]fluoro-A-85380, aiming for faster blood-brain barrier penetration. []

Ethyl 7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: This compound serves as a key intermediate in synthesizing tricyclic fluoroquinolones, specifically Prulifloxacin, an antibacterial agent. The synthesis involves a multi-step process starting from 3-chloro-4-fluoroaniline. []

Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOTO1007)

Compound Description: JOTO1007 demonstrates anticancer effects in human cervical cancer Ca Ski cells. Its mechanism of action involves inhibiting cell migration and invasion, likely through the inhibition of NF-κB signaling and subsequent suppression of matrix metalloproteinase expression. []

7-Hydroxy-4-methylcoumarin Derivatives

Compound Description: Several novel 7-hydroxy-4-methylcoumarin derivatives were synthesized and assessed for their antimicrobial activity. The synthesis involved reacting 7-hydroxy-4-methylcoumarin with various reagents, including hydrazine hydrate, acetyl acetone, ethyl acetoacetate, isatin, and cyclic anhydrides. []

(E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-ol

Compound Description: This compound features an intramolecular O-H…N hydrogen bond that influences its molecular conformation. The crystal packing exhibits weak intermolecular C-H…O hydrogen bonds, linking molecules into chains. []

1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist with therapeutic potential for treating migraines. The study investigates the determinants of BIBN4096BS affinity for CGRP receptors, particularly the role of receptor activity-modifying proteins (RAMPs). []

5‐[4‐[2‐(5‐Ethyl‐2‐pyridinyl)ethoxy]phenyl]methyl]‐2,4‐thiazolidinedione Derivatives

Compound Description: This study focuses on synthesizing and evaluating N-substituted analogs of thiazolidinedione derivatives for their potential as xanthine oxidase (XO) inhibitors and antioxidant agents. These compounds were designed to target gout by inhibiting XO, which plays a role in uric acid production. []

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21, a negative modulator of AMPA receptor desensitization, enhances cognitive function in animal models. It demonstrates a lower intrinsic activity and neurotoxicity profile compared to cyclothiazide, another negative modulator. []

4‐amino‐5‐chloro‐2‐[2‐(methylsulfinyl) ethoxy]‐N‐[2‐(diethylamino)ethyl] benzamide hydrochloride (ML‐1035)

Compound Description: ML-1035, a gastroprokinetic agent, exhibits sex-dependent pharmacokinetic differences in New Zealand White rabbits, with females displaying higher clearance and volume of distribution compared to males. []

5-Oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium Chlorides

Compound Description: This study investigates the thermal cyclization of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The reaction rate is influenced by the position and electronic effects of substituents on the pyridine ring. []

(6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Compound Description: TAK-242, an optically active cyclohexene derivative, acts as an antisepsis agent. This study describes two efficient synthetic routes to obtain the enantiomerically pure form of this compound. []

S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate (Boc-Leu-SEt)

Compound Description: This compound is a protected amino acid derivative. Its synthesis was achieved using the mixed anhydride method with IBCF/HOBt. The structure was characterized by 1H NMR, MS, IR techniques, and X-ray diffraction. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides

Compound Description: A series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene) benzenesulfonamides were synthesized and evaluated for their anticancer activity. Compounds 22 and 46 from this series displayed significant cytotoxic activity against colon, breast, and cervical cancer cell lines. []

7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F)

Compound Description: DAABD-F, a fluorogenic reagent, was synthesized and evaluated for proteomic studies. It exhibits high reactivity towards amino moieties in proteins, offering an alternative to the thiol-reactive DAABD-Cl. []

1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(2-isothiocyanatoethyl)-3-isoquinolinecarboxamide and 1-(2-isothiocyanatoethyl)-7-chloro-1,3-dihydro-5-(4-chlorophenyl )-2H-1,4-benzodiazepin-2-one.

Compound Description: These novel ligands irreversibly and selectively bind to peripheral benzodiazepine receptors (PBR) with nanomolar affinity. The R-(-) enantiomer of the isoquinoline derivative exhibits 2.5-fold higher potency than its S-(+) counterpart, indicating stereoselectivity. []

2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H- 1,4-benzothiazines

Compound Description: This study investigated a series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines for their Ca2+ antagonistic activities. The key compound 15 showed potent activity and lower cardioselectivity compared to verapamil and diltiazem. []

N'-(2-(5-((thephylline-7' yl)methyl)-4-R-1,2,4-triazole- ylthio)acethyl)isonicotinohydrazide

Compound Description: This study investigated the toxicity profile of N'-(2-(5-((thephylline-7'yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acethyl) isonicotinohydrazide (GKP-305) in tadpoles. Results showed no toxic effects or morphological abnormalities in the animals after subcutaneous injection, suggesting its potential safety for veterinary use as a tuberculocidal drug. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1) and Analogues

Compound Description: This study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl] carboxamide (1), an inhibitor of NF-κB and AP-1 transcription factors, aiming to enhance its oral bioavailability. Substituting the 2-chloro group with fluorine resulted in a compound with comparable activity and improved permeability. []

Properties

Product Name

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

IUPAC Name

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C17H16ClN3/c1-12-10-17(20-9-7-14-4-2-3-8-19-14)21-16-11-13(18)5-6-15(12)16/h2-6,8,10-11H,7,9H2,1H3,(H,20,21)

InChI Key

SQXBIVGQAYSNLC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=N3

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.